molecular formula C25H24N4O4 B10976774 N,N'-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide)

N,N'-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide)

Cat. No.: B10976774
M. Wt: 444.5 g/mol
InChI Key: PJYRIBKMWGIZDZ-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) is a synthetic compound characterized by its unique structure, which includes two oxazole rings connected by a propane-1,2-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) typically involves the reaction of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with propane-1,2-diamine under specific conditions. The reaction is carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures, often under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N,N’-ethane-1,2-diylbis(benzamide): Similar structure but with an ethane linker and benzamide groups.

    N,N’-butane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide): Similar structure but with a butane linker.

    N,N’-propane-1,2-diylbis(1H-pyrrole-2-carboxamide): Similar structure but with pyrrole rings instead of oxazole rings.

Uniqueness

N,N’-propane-1,2-diylbis(5-methyl-3-phenyl-1,2-oxazole-4-carboxamide) is unique due to its specific combination of oxazole rings and propane-1,2-diyl linker, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

5-methyl-N-[2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]propyl]-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C25H24N4O4/c1-15(27-25(31)21-17(3)33-29-23(21)19-12-8-5-9-13-19)14-26-24(30)20-16(2)32-28-22(20)18-10-6-4-7-11-18/h4-13,15H,14H2,1-3H3,(H,26,30)(H,27,31)

InChI Key

PJYRIBKMWGIZDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC(C)NC(=O)C3=C(ON=C3C4=CC=CC=C4)C

Origin of Product

United States

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